Methyl 2-iodo-5-nitrobenzoate
Overview
Description
“Methyl 2-iodo-5-nitrobenzoate” is a chemical compound with the molecular formula C8H6INO4 . It is used in various chemical reactions and has a molecular weight of 307.04 g/mol .
Synthesis Analysis
The synthesis of “Methyl 2-iodo-5-nitrobenzoate” involves nitration of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O . The process is environmentally friendly and has high selectivity .Molecular Structure Analysis
The molecular structure of “Methyl 2-iodo-5-nitrobenzoate” consists of 8 carbon atoms, 6 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 4 oxygen atoms . The InChI key for this compound is INEMMZILZDRYJK-UHFFFAOYSA-N .Chemical Reactions Analysis
“Methyl 2-iodo-5-nitrobenzoate” undergoes various chemical reactions. For instance, it is involved in the nitration of methyl 3-methylbenzoate . The nitration process is a key step in the synthesis of this compound .Physical And Chemical Properties Analysis
“Methyl 2-iodo-5-nitrobenzoate” has a molecular weight of 307.04 g/mol . It has a computed XLogP3 value of 2.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound’s exact mass and monoisotopic mass are both 306.93416 g/mol .Scientific Research Applications
- Summary of the Application : Methyl 2-iodo-5-nitrobenzoate is used in the synthesis of 5-methyl-2-nitrobenzoic acid . This compound is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one, which is used in the production of raltitrexed . Raltitrexed is an antimetabolite drug used in cancer chemotherapy .
- Methods of Application or Experimental Procedures : The production of 5-methyl-2-nitrobenzoic acid is achieved by the nitration of 3-methylbenzoic acid in sulfuric acid . The nitration process utilizes a high selectivity of substrates and a green nitrating process . This makes control of the reaction rate much easier .
- Results or Outcomes : The new and environmentally friendly nitration process developed for the synthesis of 5-methyl-2-nitrobenzoic acid has several advantages. It reduces pollution from nitration with the application of new catalysts . The sulfuric acid used as a dehydrating agent and dispersion medium can be replaced with acetic anhydride . The acetic acid and/or the acetic anhydride can be recycled by vacuum distillation, reducing the amount of acid waste water emissions . In addition, the selectivity of nitration can be greatly increased .
properties
IUPAC Name |
methyl 2-iodo-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INEMMZILZDRYJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465224 | |
Record name | METHYL 2-IODO-5-NITROBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-iodo-5-nitrobenzoate | |
CAS RN |
112239-00-6 | |
Record name | METHYL 2-IODO-5-NITROBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.